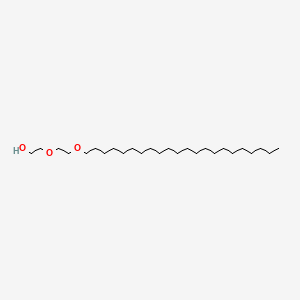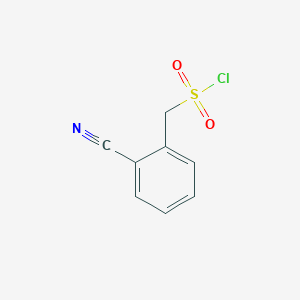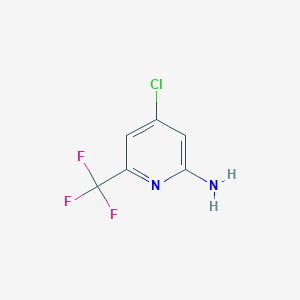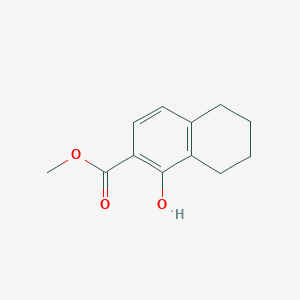
3-Éthynyl-1H-indole
Vue d'ensemble
Description
3-Ethynyl-1H-indole is a compound with the molecular formula C10H7N and a molecular weight of 141.1693 . It is also known by its IUPAC name, 3-ethynyl-1H-indole .
Molecular Structure Analysis
The molecular structure of 3-Ethynyl-1H-indole consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 3D structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-Ethynyl-1H-indole is a solid at room temperature . It has a molecular weight of 141.17 and its InChI code is 1S/C10H7N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7,11H .Applications De Recherche Scientifique
- Résultats de la recherche: Des études suggèrent que les indoles présentent des effets cytotoxiques contre les cellules cancéreuses en interférant avec la régulation du cycle cellulaire, en induisant l'apoptose et en inhibant la croissance tumorale .
- Résultats de la recherche: Des études récentes mettent en évidence l'utilisation des indoles, y compris le 3-Éthynyl-1H-indole, dans les MCR pour la construction de composés hétérocycliques divers .
Propriétés anticancéreuses
Réactions multi-composants (MCR)
Activités anti-inflammatoires et analgésiques
En résumé, le this compound est prometteur dans divers domaines, de la recherche sur le cancer à la science des matériaux. Ses propriétés uniques en font un sujet fascinant pour de futures investigations. 🌟
Safety and Hazards
Mécanisme D'action
Target of Action
3-Ethynyl-1H-indole, like other indole derivatives, is known to interact with a variety of targets in the cell . These targets often play crucial roles in cell biology, contributing to the compound’s biological activity.
Biochemical Pathways
3-Ethynyl-1H-indole, as an indole derivative, is likely to affect several biochemical pathways. Indole derivatives have been found to exhibit a range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . These activities suggest that 3-Ethynyl-1H-indole could influence a variety of biochemical pathways and their downstream effects.
Result of Action
The result of 3-Ethynyl-1H-indole’s action would depend on its specific targets and mode of action. Given the broad range of activities exhibited by indole derivatives, the molecular and cellular effects of 3-Ethynyl-1H-indole could be diverse .
Analyse Biochimique
Biochemical Properties
3-Ethynyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-Ethynyl-1H-indole, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary depending on the specific structure of the indole derivative and the target biomolecule.
Cellular Effects
3-Ethynyl-1H-indole has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cytotoxicity in cancer cells, inhibit viral replication, and modulate immune responses . These effects are mediated through interactions with cellular receptors, enzymes, and other signaling molecules, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 3-Ethynyl-1H-indole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby preventing the spread of viral infections . Additionally, 3-Ethynyl-1H-indole can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethynyl-1H-indole can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods, although the specific temporal effects can vary depending on the experimental conditions and the specific indole derivative being studied . Long-term exposure to 3-Ethynyl-1H-indole may lead to changes in cellular behavior, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Ethynyl-1H-indole can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without causing significant toxicity . At higher doses, 3-Ethynyl-1H-indole may induce toxic or adverse effects, such as cytotoxicity or organ damage. The threshold for these effects can vary depending on the specific animal model and the experimental conditions.
Metabolic Pathways
3-Ethynyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. Indole derivatives can undergo metabolic transformations, such as hydroxylation or conjugation, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall biological activity and toxicity of 3-Ethynyl-1H-indole, as well as its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of 3-Ethynyl-1H-indole within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. Indole derivatives can be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters . These interactions can influence the localization and accumulation of 3-Ethynyl-1H-indole within specific tissues or cellular compartments, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of 3-Ethynyl-1H-indole can influence its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Ethynyl-1H-indole may be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.
Propriétés
IUPAC Name |
3-ethynyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJFTIBNCODKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492555 | |
| Record name | 3-Ethynyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62365-78-0 | |
| Record name | 3-Ethynyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)
![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)
![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)





